3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine involves several steps. One common method includes the reaction of 4-chloropyridine with cyclopropanol and isopropanol in the presence of a base to form the corresponding cyclopropoxy and isopropoxy derivatives. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and acylations.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. For example, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, affecting neurotransmission in the nervous system .
Comparison with Similar Compounds
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridin-4-amine can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): Both compounds share the N,N-dimethylamino group and pyridine ring, but this compound has additional cyclopropoxy and isopropoxy groups, which may confer different chemical properties and reactivity.
N,N-Dimethylpyridin-4-amine: This compound lacks the cyclopropoxy and isopropoxy groups, making it less complex and potentially less versatile in certain chemical reactions.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxypyridin-4-amine |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)16-13-12(17-10-5-6-10)11(15(3)4)7-8-14-13/h7-10H,5-6H2,1-4H3 |
InChI Key |
WLUPRHDOKHVHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1OC2CC2)N(C)C |
Origin of Product |
United States |
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